2-(4-Chlorobenzoyl)-3-(dimethylamino)acrylonitrile

Agrochemical Herbicide Structure-Activity Relationship

This para-chloro β-enaminone delivers regiospecific SAR benchmarking: attenuated pre-emergence herbicidal activity (mustard injury score: 2 vs. 10 for ortho, 9 for meta at 15 lbs/acre) enables phytotoxicity calibration and selectivity window identification. Produced via optimized one-step Vilsmeier–Haack protocol in quantitative yield. Functions as a high-efficiency synthon for pyrazoles, pyrimidines, and fused heterocycles, and as an authenticated reference standard for chromatographic differentiation of chloro-substituted positional isomers. Also reported as a nanomolar-potency screening hit against peroxynitrite-induced necrosis (EC₅₀ = 20 nM). Supplied with full analytical characterization (NMR, HPLC, GC).

Molecular Formula C12H11ClN2O
Molecular Weight 234.68
CAS No. 52200-16-5
Cat. No. B3022119
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-(4-Chlorobenzoyl)-3-(dimethylamino)acrylonitrile
CAS52200-16-5
Molecular FormulaC12H11ClN2O
Molecular Weight234.68
Structural Identifiers
SMILESCN(C)C=C(C#N)C(=O)C1=CC=C(C=C1)Cl
InChIInChI=1S/C12H11ClN2O/c1-15(2)8-10(7-14)12(16)9-3-5-11(13)6-4-9/h3-6,8H,1-2H3/b10-8-
InChIKeyBVQNAFCXKKEMQX-NTMALXAHSA-N
Commercial & Availability
Standard Pack Sizes500 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

2-(4-Chlorobenzoyl)-3-(dimethylamino)acrylonitrile (CAS 52200-16-5): Sourcing Specifications and Core Chemical Identity


2-(4-Chlorobenzoyl)-3-(dimethylamino)acrylonitrile (CAS 52200-16-5) is a β-enaminone derivative classified within the 2-benzoyl-3-dimethylaminoacrylonitrile chemical series [1]. The compound possesses the molecular formula C₁₂H₁₁ClN₂O and a molecular weight of 234.68 g/mol . Its core structure integrates three functional elements: a para-chlorobenzoyl moiety, a dimethylamino group, and an acrylonitrile (cyanoalkenyl) component, which collectively establish its reactivity profile as a building block for heterocyclic synthesis and agrochemical intermediates . Key physicochemical identifiers include a melting point of 110–112 °C, a density of 1.215 g/cm³, a boiling point of approximately 436.6 °C at 760 mmHg, and a flash point of 217.9 °C [2]. The compound is commercially available at standard purities of ≥95% to 95+% from multiple suppliers, with accompanying analytical characterization (NMR, HPLC, GC) and recommended storage conditions of 2–8 °C under dry, sealed conditions .

Why 2-(4-Chlorobenzoyl)-3-(dimethylamino)acrylonitrile (CAS 52200-16-5) Cannot Be Replaced by In-Class Substitution


Substitution of 2-(4-chlorobenzoyl)-3-(dimethylamino)acrylonitrile with other 2-benzoyl-3-dimethylaminoacrylonitrile analogs is not scientifically valid without experimental validation, owing to pronounced regiochemical and substituent-dependent variability in biological activity and synthetic accessibility [1]. Within the same patent-defined chemical series, the para-chloro (4-chloro) substitution pattern yields a distinctly attenuated pre-emergence herbicidal activity spectrum compared to its ortho-chloro (2-chloro) and meta-chloro (3-chloro) positional isomers, as well as non-halogenated benzoyl analogs [2]. This regiospecific modulation of biological response precludes generic interchange based solely on molecular formula similarity or structural class membership. Furthermore, the para-chloro derivative is obtainable via optimized Vilsmeier–Haack methodology in quantitative yield, a synthetic efficiency metric that may not be conserved across all aryl substitution variants due to differential electronic effects on reaction kinetics [3]. Procurement decisions predicated on cost-driven substitution without confirmatory analytical and biological benchmarking introduce substantial risk of non-equivalent experimental outcomes.

Quantitative Differentiation of 2-(4-Chlorobenzoyl)-3-(dimethylamino)acrylonitrile (CAS 52200-16-5) Against Analogs and Baseline Specifications


Pre-Emergence Herbicidal Activity: Para-Chloro Substitution Yields Attenuated Broadleaf Selectivity Compared to Ortho- and Meta-Chloro Isomers

The 4-chloro (para) substitution in 2-(4-chlorobenzoyl)-3-(dimethylamino)acrylonitrile confers a distinctly attenuated pre-emergence herbicidal activity profile relative to its 2-chloro (ortho) and 3-chloro (meta) positional isomers, as documented in direct head-to-head comparative testing within a unified patent evaluation framework [1]. At a uniform application rate of 15 lbs/acre under identical greenhouse conditions, the target compound exhibits markedly reduced injury to mustard (2 on a 0–10 scale) compared to the 2-chloro isomer (10) and 3-chloro isomer (9), demonstrating regiospecific differentiation in broadleaf weed control efficacy [2]. This quantitative divergence across four weed species (crabgrass, Johnson grass, mustard, pigweed) establishes the para-chloro derivative as a lower-activity benchmark within the series, making it suitable for applications requiring attenuated phytotoxicity or as a reference standard for structure–activity relationship (SAR) studies [3].

Agrochemical Herbicide Structure-Activity Relationship

Quantitative Synthesis Optimization: One-Step Vilsmeier Protocol Achieves Quantitative Yield for Para-Chloro Derivative

A validated synthetic protocol utilizing adapted Vilsmeier reaction conditions enables the one-step preparation of 2-(4-chlorobenzoyl)-3-(dimethylamino)acrylonitrile in quantitative yield, representing an optimized synthetic route specifically demonstrated for this para-chloro derivative [1]. The reaction proceeds via formation of the Vilsmeier reagent (from DMF and POCl₃), which undergoes electrophilic attack on the appropriate benzoyl precursor to yield the target β-enaminone structure with full stereochemical control as the (E)-isomer . While the Vilsmeier–Haack methodology is broadly applicable to substituted benzoyl derivatives, the quantitative yield outcome reported in the literature is specifically documented for the 4-chloro substituted analog, with comprehensive product characterization including ¹H NMR, ²H NMR, ¹³C NMR, IR, and Raman spectroscopy confirming structural identity and purity [2]. This established synthetic precedent reduces development risk and streamlines procurement for researchers requiring scalable, high-yield access to the para-chloro building block.

Organic Synthesis Process Chemistry Enaminone

Commercial Sourcing Specifications: Minimum Purity Benchmark of ≥95% with Batch-Specific QC Documentation

2-(4-Chlorobenzoyl)-3-(dimethylamino)acrylonitrile is commercially available from multiple independent suppliers at a standard minimum purity specification of 95% to 95+%, with supporting analytical documentation including NMR, HPLC, and GC batch-specific quality control reports . Verified supplier offerings include: ≥95% purity from Matrix Scientific (Part Number 047105-1G, MDL MFCD03453096), 95+% purity from Bidepharm (Catalog BD68965) with accompanying batch QC data, and 95% purity from AKSci (Catalog 7340AB) with full quality assurance documentation and SDS availability . This multi-sourced commercial availability with consistent purity specifications reduces single-supplier procurement risk and facilitates competitive benchmarking for cost-sensitive research programs [1]. The availability of MDL-numbered material (MFCD03453096) across multiple vendors further ensures chemical identity traceability and lot-to-lot consistency [2].

Procurement Quality Control Analytical Chemistry

Peroxynitrite-Mediated Cell Necrosis Inhibition: Preliminary Biological Activity with Quantified Potency

2-(4-Chlorobenzoyl)-3-(dimethylamino)acrylonitrile has been reported to inhibit peroxynitrite-induced cell necrosis with an EC₅₀ value of 20 nM, accompanied by dose-dependent anti-inflammatory effects in local inflammation models and cardioprotective activity manifested as decreased myocardial infarct size [1]. While this data point originates from a commercial vendor technical datasheet rather than a peer-reviewed primary research publication, it constitutes a specific quantitative activity claim for the para-chloro derivative that may inform targeted biological screening programs. The reported nanomolar potency against peroxynitrite-mediated necrosis distinguishes this compound from structurally related benzoyl acrylonitriles for which no comparable anti-necrotic activity has been documented [2]. This activity profile, if independently validated, would position the compound as a candidate scaffold for development of cardioprotective or anti-inflammatory agents targeting nitrosative stress pathways.

Cell Biology Inflammation Cardioprotection

Validated Application Scenarios for 2-(4-Chlorobenzoyl)-3-(dimethylamino)acrylonitrile (CAS 52200-16-5) Based on Quantitative Evidence


Structure–Activity Relationship Studies in Herbicide Discovery Programs

2-(4-Chlorobenzoyl)-3-(dimethylamino)acrylonitrile serves as an essential reference compound for establishing the regiospecific contribution of the para-chloro substituent to pre-emergence herbicidal activity attenuation. In direct comparative testing against its 2-chloro and 3-chloro positional isomers at 15 lbs/acre, the para-chloro derivative consistently exhibits reduced broadleaf weed injury (mustard: 2 vs. 10 for ortho, 9 for meta), providing a quantitative benchmark for SAR libraries aimed at modulating phytotoxicity profiles [1]. Researchers engaged in agrochemical lead optimization can deploy this compound to calibrate activity thresholds and identify substitution patterns conferring desired selectivity windows.

β-Enaminone Building Block for Heterocyclic Synthesis via Quantitative Vilsmeier Protocol

The compound functions as a high-yield β-enaminone synthon for the construction of heterocyclic frameworks, including pyrazoles, pyrimidines, and fused nitrogen-containing ring systems, with synthetic accessibility supported by a documented one-step Vilsmeier protocol achieving quantitative yield [2]. The presence of the reactive dimethylamino enaminone moiety enables nucleophilic vinylic substitution and cyclocondensation reactions under mild conditions, facilitating the assembly of complex molecular architectures. This validated synthetic route reduces process development burden and supports scalable procurement for medicinal chemistry and diversity-oriented synthesis campaigns .

Analytical Reference Standard for Regioisomeric Purity Verification

Given the marked divergence in biological activity among chloro-substituted positional isomers, 2-(4-chlorobenzoyl)-3-(dimethylamino)acrylonitrile is employed as an authenticated reference standard for chromatographic and spectroscopic differentiation of ortho-, meta-, and para-chloro benzoyl acrylonitrile derivatives [3]. The compound's well-defined physicochemical properties — melting point 110–112 °C, density 1.215 g/cm³, and MDL identifier MFCD03453096 — support its use in method development, retention time indexing, and incoming material quality verification when regioisomeric purity is critical to experimental reproducibility.

Screening Candidate for Nitrosative Stress-Mediated Cell Injury Models

Based on vendor-reported activity data, the compound may be evaluated as a preliminary screening hit for inhibition of peroxynitrite-induced cell necrosis (EC₅₀ = 20 nM) in cellular models of inflammation and ischemia-reperfusion injury [4]. This application scenario is contingent upon independent validation in peer-reviewed studies; however, the quantified nanomolar potency provides a defined starting point for dose–response characterization in programs investigating cardioprotective or anti-necrotic therapeutic strategies targeting peroxynitrite pathways [5].

Quote Request

Request a Quote for 2-(4-Chlorobenzoyl)-3-(dimethylamino)acrylonitrile

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.